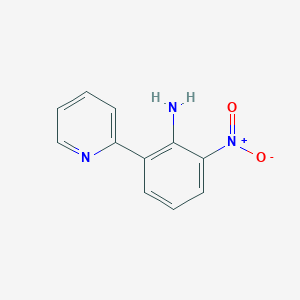

2-Nitro-6-(pyridin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-nitro-6-pyridin-2-ylaniline |

InChI |

InChI=1S/C11H9N3O2/c12-11-8(9-5-1-2-7-13-9)4-3-6-10(11)14(15)16/h1-7H,12H2 |

InChI Key |

WMYLGFXZYBIYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two plausible synthetic pathways for the preparation of 2-Nitro-6-(pyridin-2-yl)aniline, a molecule of interest in medicinal chemistry and materials science. The described routes are based on established organic chemistry principles and analogous reactions reported in the scientific literature. This document provides detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the synthesis of this target compound.

Pathway 1: Sequential Suzuki-Miyaura Coupling and Ortho-Nitration

This pathway involves the initial formation of the biaryl scaffold, 2-(pyridin-2-yl)aniline, via a palladium-catalyzed Suzuki-Miyaura coupling reaction. The subsequent step is a regioselective nitration at the ortho-position to the amino group. To control the regioselectivity of the nitration, the amino group is first protected as an acetamide.

Logical Workflow for Pathway 1

Caption: Sequential Suzuki-Miyaura coupling, protection, nitration, and deprotection.

Experimental Protocols for Pathway 1

Step 1.1: Synthesis of 2-(Pyridin-2-yl)aniline

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction. While various palladium catalysts and conditions can be employed, a general procedure is outlined below, adapted from literature on similar couplings[1][2].

| Reagent/Parameter | Condition |

| Reactants | 2-Bromoaniline (1.0 equiv), 2-Pyridylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene/H₂O (4:1) |

| Temperature | 100 °C |

| Time | 12-24 h |

| Yield | 70-85% (typical for similar reactions) |

Protocol:

-

To an oven-dried flask, add 2-bromoaniline, 2-pyridylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene and water mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 1.2: Acetylation of 2-(Pyridin-2-yl)aniline

To control the regioselectivity of the subsequent nitration, the amino group is protected as an acetamide.

| Reagent/Parameter | Condition |

| Reactants | 2-(Pyridin-2-yl)aniline (1.0 equiv), Acetic anhydride (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Time | 1-2 h |

| Yield | >95% (typical for acetylation) |

Protocol:

-

Dissolve 2-(pyridin-2-yl)aniline in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain N-(2-(pyridin-2-yl)phenyl)acetamide, which is often pure enough for the next step.

Step 1.3: Ortho-Nitration of N-(2-(pyridin-2-yl)phenyl)acetamide

The nitration is carried out under standard conditions, with the acetyl group directing the incoming nitro group to the ortho and para positions. Due to the substitution at the para-position by the pyridine ring, the ortho-position is favored.

| Reagent/Parameter | Condition |

| Reactants | N-(2-(pyridin-2-yl)phenyl)acetamide (1.0 equiv), Fuming HNO₃ (1.1 equiv) |

| Solvent | Acetic Anhydride |

| Temperature | 0 °C |

| Time | 1-2 h |

| Yield | 50-70% (typical for nitration of acetanilides)[3] |

Protocol:

-

Dissolve N-(2-(pyridin-2-yl)phenyl)acetamide in acetic anhydride and cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Step 1.4: Hydrolysis of N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide

The final step is the deprotection of the amino group.

| Reagent/Parameter | Condition |

| Reactants | N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (1.0 equiv), HCl (aq) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Time | 2-4 h |

| Yield | >90% (typical for amide hydrolysis) |

Protocol:

-

Suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: Sequential Nitration and Suzuki-Miyaura Coupling

This alternative pathway begins with the synthesis of a pre-functionalized aniline, 2-bromo-6-nitroaniline, followed by a Suzuki-Miyaura coupling to introduce the pyridine ring.

Logical Workflow for Pathway 2

Caption: Sequential nitration, bromination, and Suzuki-Miyaura coupling.

Experimental Protocols for Pathway 2

Step 2.1: Synthesis of 2-Bromo-6-nitroaniline

This intermediate can be prepared by the bromination of 2-nitroaniline.

| Reagent/Parameter | Condition |

| Reactants | 2-Nitroaniline (1.0 equiv), N-Bromosuccinimide (NBS) (1.0 equiv) |

| Solvent | Acetic Acid |

| Temperature | Room temperature |

| Time | 3 h |

| Yield | ~74% (for the 4-bromo isomer, with 2-bromo-6-nitroaniline as a side product) |

Note: The direct bromination of 2-nitroaniline often yields a mixture of isomers. Separation of 2-bromo-6-nitroaniline from the major 4-bromo-2-nitroaniline product is required, typically by chromatography.

Protocol:

-

Dissolve 2-nitroaniline in acetic acid.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Separate the 2-bromo-6-nitroaniline from the isomeric mixture by column chromatography.

Step 2.2: Suzuki-Miyaura Coupling of 2-Bromo-6-nitroaniline

The final step is the palladium-catalyzed cross-coupling with a suitable pyridylboron reagent. A 2-pyridylboronic acid pinacol ester is often used for its stability and reactivity.

| Reagent/Parameter | Condition |

| Reactants | 2-Bromo-6-nitroaniline (1.0 equiv), 2-Pyridylboronic acid pinacol ester (1.2 equiv) |

| Catalyst | Pd(dppf)Cl₂ (0.03 equiv) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 80-100 °C |

| Time | 12-24 h |

| Yield | 60-80% (typical for similar couplings)[4][5] |

Protocol:

-

In a reaction vessel, combine 2-bromo-6-nitroaniline, 2-pyridylboronic acid pinacol ester, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and cesium carbonate.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed 1,4-dioxane and water mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Characterization Data

Concluding Remarks

The two synthetic pathways presented in this guide offer viable routes to this compound for research and development purposes. Pathway 1 may be advantageous if the intermediate 2-(pyridin-2-yl)aniline is readily available or if separation of the bromo-nitroaniline isomers in Pathway 2 proves to be challenging. Pathway 2 might be more direct if the bromination of 2-nitroaniline can be optimized for the desired isomer. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. It is recommended to perform small-scale trial reactions to optimize the conditions for each step.

References

- 1. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jcbsc.org [jcbsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Nitro-6-pyrimidin-2-ylaniline | C10H8N4O2 | CID 149669540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Avenues of 2-Nitro-6-(pyridin-2-yl)aniline

Disclaimer: The following information is a predictive guide based on the chemical properties of structurally related compounds, as no direct experimental data for 2-Nitro-6-(pyridin-2-yl)aniline has been found in the reviewed scientific literature. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework for the potential synthesis, properties, and biological evaluation of this novel compound.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound are anticipated to be influenced by the combined electronic and steric effects of the aniline, nitro, and pyridine functional groups. The following tables summarize the predicted quantitative data based on known values for analogous compounds such as 2-nitroaniline and other substituted pyridinyl anilines.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₉N₃O₂ | - |

| Molecular Weight | 215.21 g/mol | - |

| Melting Point | 80 - 100 °C | Based on the melting points of similar substituted anilines. |

| Boiling Point | > 300 °C | Expected to be high due to the presence of polar functional groups and aromatic rings. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nitro and pyridine groups may increase aqueous solubility compared to aniline, but overall hydrophobicity is likely to be significant. |

| pKa (of the anilinium ion) | < 1 | The electron-withdrawing nitro group is expected to significantly decrease the basicity of the aniline nitrogen. |

| LogP | 2.0 - 3.0 | Estimated based on the lipophilicity of the pyridine and nitroaniline moieties. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons in the range of 6.5 - 8.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons on the pyridine ring will appear in their characteristic regions. |

| ¹³C NMR | Aromatic carbons in the range of 110 - 160 ppm. The carbon bearing the nitro group will be shifted downfield. |

| IR Spectroscopy | N-H stretching of the amine around 3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 215.21. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the bond between the two aromatic rings. |

Hypothetical Synthetic Protocols

The synthesis of this compound can be approached through established cross-coupling methodologies. The two most probable routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Approach

This method involves the palladium-catalyzed cross-coupling of a pyridylboronic acid with a halo-nitroaniline.

Experimental Protocol:

-

Reactant Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-nitroaniline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., a 3:1 mixture of DME and water) and a base (e.g., K₂CO₃, 2.0 eq) are added.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Approach

This alternative route utilizes a palladium-catalyzed amination of a halopyridine with a nitroaniline.

Experimental Protocol:

-

Reactant Preparation: A Schlenk flask is charged with 2-bromopyridine (1.0 eq), 2-nitroaniline (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

-

Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous toluene and a strong base (e.g., NaOt-Bu, 1.4 eq) are added.

-

Reaction Execution: The mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Potential Biological Activity and Signaling Pathways

Nitro-containing compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated by cellular reductases.[1][2] The resulting reactive nitrogen species can induce cellular damage in pathogens or cancer cells.[3] The pyridine and aniline moieties are also common pharmacophores found in numerous bioactive molecules.[4][5]

Given these structural features, this compound could potentially be investigated for:

-

Antimicrobial Activity: Many nitroaromatic compounds are effective against bacteria, fungi, and protozoa.[1] The mechanism often involves the reduction of the nitro group to generate cytotoxic radicals.[3]

-

Anticancer Activity: The compound could be explored for its potential to act as a bioreductive prodrug, targeting hypoxic tumor environments where nitroreductase activity is often upregulated.

-

Kinase Inhibition: The pyridinyl aniline scaffold is present in several kinase inhibitors. The specific substitution pattern of the target molecule would determine its potential interaction with various kinase active sites.

A generalized signaling pathway that could be modulated by a nitroaromatic compound involves its reductive activation and subsequent induction of oxidative stress, leading to apoptosis.

Visualizations

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

Spectroscopic and Analytical Profile of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide

Disclaimer: As of November 2025, comprehensive, publicly available experimental spectroscopic data specifically for 2-Nitro-6-(pyridin-2-yl)aniline is limited. This technical guide will therefore provide a detailed spectroscopic analysis of the closely related and structurally significant compound, 2-Nitroaniline , to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles discussed are directly applicable to the analysis of this compound.

Introduction

This compound is a heterocyclic aromatic amine containing a nitrated phenyl ring linked to a pyridine ring. The presence of the nitro group, a strong electron-withdrawing group, and the pyridine moiety are expected to significantly influence its chemical properties and spectroscopic behavior. Understanding the spectroscopic signature of such molecules is paramount for their identification, purity assessment, and for elucidating their role in various chemical and biological processes. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and the corresponding experimental protocols, using 2-nitroaniline as a model compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 8.0 | Ar-H |

| 7.36 | t | 8.1 | Ar-H |

| 6.81 | d | 8.3 | Ar-H |

| 6.70 | t | 8.0 | Ar-H |

| 5.98 | s | - | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Nitroaniline

| Chemical Shift (δ) ppm | Assignment |

| 149.27 | Ar-C |

| 147.49 | Ar-C |

| 129.94 | Ar-C |

| 120.66 | Ar-C |

| 113.15 | Ar-C |

| 109.03 | Ar-C |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Nitroaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Sharp (two bands) | N-H stretch (asymmetric and symmetric) |

| 1650-1580 | Strong | N-H bend (primary amine) |

| 1520-1480 | Strong | N-O asymmetric stretch (nitro group) |

| 1350-1310 | Strong | N-O symmetric stretch (nitro group) |

| 1335-1250 | Medium | C-N stretch (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Nitroaniline

| m/z | Relative Intensity (%) | Assignment |

| 138 | 66.6 | [M]⁺ (Molecular Ion) |

| 92 | 60.1 | [M - NO₂]⁺ |

| 80 | 27.6 | [C₅H₆N]⁺ |

| 65 | 100.0 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of 2-Nitroaniline

A common method for the synthesis of 2-nitroaniline is the reaction of 2-nitrochlorobenzene with ammonia.

Procedure:

-

2-nitrochlorobenzene is heated with an excess of aqueous ammonia under pressure.

-

The reaction mixture is then cooled, and the precipitated 2-nitroaniline is separated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds like 2-nitroaniline. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be widely published, the analysis of the closely related compound, 2-nitroaniline, provides a robust framework for understanding its expected spectroscopic characteristics. The methodologies and data interpretation principles outlined in this guide are fundamental for the successful identification and characterization of novel compounds in drug discovery and chemical research. Researchers investigating this compound can apply these principles to their own experimental data for accurate structural elucidation and purity determination.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-6-(pyridin-2-yl)aniline

Disclaimer: The following guide is a comprehensive analysis based on established principles of organic chemistry and data from analogous compounds, as direct experimental data for 2-Nitro-6-(pyridin-2-yl)aniline is not available in the public domain. This document serves as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a complex aromatic compound featuring a 2-nitroaniline scaffold substituted with a pyridine ring at the 6-position. This unique arrangement of electron-withdrawing (nitro group) and electron-donating (amino group) substituents, combined with the steric and electronic influence of the pyridinyl moiety, dictates a fascinating and intricate molecular structure and conformation. Understanding these properties is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide synthesizes theoretical considerations and experimental data from closely related analogs to provide a detailed overview of its anticipated structural characteristics.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be significantly influenced by a combination of steric hindrance and intramolecular hydrogen bonding. The ortho-disposed nitro and amino groups on the aniline ring are poised to form a strong intramolecular hydrogen bond, a feature well-documented in 2-nitroaniline derivatives[1][2][3]. This interaction is predicted to enforce a near-planar conformation of the O=N-C-C-N-H fragment, creating a stable six-membered pseudo-ring.

A critical conformational parameter is the dihedral angle between the aniline and pyridine rings. Steric clash between the hydrogen atom on C3 of the aniline ring and the hydrogen atom on C3' of the pyridine ring, as well as between the nitro group and the pyridine ring, will likely prevent a fully coplanar arrangement. Drawing analogy from the crystal structure of 2-nitrobiphenyl, a significant twist between the aromatic rings is expected[4]. The dihedral angle in 2-nitrobiphenyl is approximately 59°, and a similar, if not slightly larger, angle can be anticipated for this compound to alleviate steric strain.

Key Conformational Features:

-

Intramolecular Hydrogen Bonding: A strong N-H···O hydrogen bond between the amino and nitro groups is predicted, leading to a planarized 2-nitroaniline core.

-

Non-Coplanar Aromatic Rings: Significant steric hindrance will likely force the pyridine and aniline rings into a non-coplanar orientation, with an estimated dihedral angle in the range of 60-80°.

-

Pyridine Orientation: The nitrogen atom of the pyridine ring could orient itself either away from or towards the nitroaniline core, with the former being more sterically favorable.

Quantitative Structural Data (Predicted and from Analogs)

In the absence of a crystal structure for the title compound, the following tables summarize expected bond lengths and angles based on data from analogous molecules, primarily 2-methyl-6-nitroaniline and 2-nitrobiphenyl[4][5].

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) | Justification/Analog |

| C(aniline)-N(amino) | ~1.36 | Typical for anilines with electron-withdrawing groups |

| C(aniline)-N(nitro) | ~1.47 | Consistent with nitro-substituted aromatic rings |

| N-O (nitro) | ~1.23 | Average value for nitro groups |

| C(aniline)-C(pyridine) | ~1.49 | Standard sp2-sp2 single bond between aromatic rings |

| N-H···O (H-bond) | ~1.9 - 2.1 | Expected range for a strong intramolecular hydrogen bond |

Table 2: Predicted Bond and Dihedral Angles

| Angle | Predicted Value (°) | Justification/Analog |

| C-N-O (nitro) | ~118 | Typical for aromatic nitro compounds |

| O-N-O (nitro) | ~124 | Typical for aromatic nitro compounds |

| C-C-N (amino) | ~122 | Influenced by intramolecular hydrogen bonding |

| C-C-N (nitro) | ~119 | Standard geometry |

| Dihedral (Aniline-Pyridine) | 60 - 80 | Inferred from 2-nitrobiphenyl and steric considerations[4] |

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound would rely on a combination of synthesis, crystallization, and spectroscopic analysis.

Synthesis

A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to construct the C-C or C-N bond between the two aromatic rings. A potential retrosynthetic analysis is presented in the diagram below.

A general protocol for the Suzuki coupling approach, adapted from similar syntheses, is as follows:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-6-nitroaniline (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

-

Crystallization: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the connectivity and conformation of the molecule in solution.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyridine rings. The chemical shift of the amino protons will be influenced by the intramolecular hydrogen bond.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings.

-

NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can provide information about through-space proximity of protons, which can help to determine the preferred conformation and the dihedral angle between the rings in solution.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the complete structural and conformational analysis of a novel compound like this compound.

Conclusion

While direct experimental data for this compound remains elusive, a robust and detailed model of its molecular structure and conformation can be constructed based on well-understood chemical principles and data from analogous compounds. The presence of a strong intramolecular hydrogen bond and significant steric hindrance between the two aromatic rings are the defining features that are predicted to dictate its geometry. The experimental protocols and logical workflow outlined in this guide provide a clear pathway for any future empirical investigation of this molecule, which holds potential for applications in various fields of chemical science.

References

- 1. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of 2-Nitro-6-(pyridin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility and stability profile of the novel chemical entity, 2-Nitro-6-(pyridin-2-yl)aniline. Given the absence of established public data for this specific compound, this document outlines the standard experimental protocols and data interpretation frameworks necessary for its physicochemical characterization.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development, formulation, and application. This guide details the requisite experimental procedures to determine these critical parameters in accordance with established scientific and regulatory standards.

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and developability.[1] The following sections outline the protocols for determining the aqueous and solvent solubility of this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[1]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selection of solvents:

-

Purified Water

-

Phosphate Buffered Saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0)

-

Organic solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)[2]

-

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for quantification.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C).[1]

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[1]

-

After incubation, allow the samples to rest for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent if necessary to fall within the linear range of the analytical method.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | 25 | TBD | TBD |

| Phosphate Buffered Saline | 5.0 | 37 | TBD | TBD |

| Phosphate Buffered Saline | 7.4 | 37 | TBD | TBD |

| Phosphate Buffered Saline | 9.0 | 37 | TBD | TBD |

| Ethanol | N/A | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | TBD | TBD |

TBD: To Be Determined

Visualization: Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This involves both forced degradation studies and long-term stability trials.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4][5]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

General Procedure: A solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M to 1 M hydrochloric acid. The study can be initiated at room temperature and, if no degradation is observed, heated to 50-70°C for a defined period (e.g., up to 7 days).[6] After exposure, the sample should be neutralized.[7]

-

Basic Hydrolysis: Treat the sample with 0.1 M to 1 M sodium hydroxide. Similar to acidic hydrolysis, the temperature can be elevated if necessary.[6] The sample should be neutralized post-exposure.[7]

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The exposure time should be optimized to achieve target degradation (typically 5-20%).

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 50°C, 60°C, 70°C) in a controlled oven.[7] For solutions, humidity control may also be applied.

-

Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[7][8] A dark control should be run in parallel.

Analysis: All samples (stressed and control) are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability

These studies are designed to establish a re-test period or shelf life and recommended storage conditions.

Objective: To evaluate the stability of this compound under standardized long-term and accelerated storage conditions.

Procedure:

-

At least three batches of this compound are packaged in containers that simulate the proposed marketing packaging.[3]

-

Samples are stored in stability chambers under the conditions specified in the table below.

-

Samples are pulled at specified time points and tested for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation: Stability

| Stress Condition | Reagent/Setting | Duration/Temp. | % Degradation | Degradation Products (m/z or RT) |

| Acidic Hydrolysis | 0.1 M HCl | 7 days @ 60°C | TBD | TBD |

| Basic Hydrolysis | 0.1 M NaOH | 7 days @ 60°C | TBD | TBD |

| Oxidative | 3% H₂O₂ | 24 hours @ RT | TBD | TBD |

| Thermal (Solid) | 70°C | 14 days | TBD | TBD |

| Photolytic | ICH Q1B exposure | TBD | TBD | TBD |

TBD: To Be Determined, RT: Retention Time

| Study Type | Storage Condition | Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

RH: Relative Humidity[9]

Visualization: Stability Testing Workflow

Caption: Overview of the stability testing program for a new drug substance.

Conclusion

The experimental frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of the solubility and stability of this compound. The resulting data are fundamental for guiding formulation development, defining appropriate storage and handling procedures, and fulfilling regulatory requirements for new chemical entities. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the scientific and commercial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. rjptonline.org [rjptonline.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. database.ich.org [database.ich.org]

- 9. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]

The Unexplored Potential of 2-Nitro-6-(pyridin-2-yl)aniline: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel compound, 2-Nitro-6-(pyridin-2-yl)aniline. Due to the limited availability of public information on this specific molecule, this document outlines a plausible synthetic route and explores its potential applications based on the known properties of its constituent chemical moieties: 2-nitroaniline and pyridine.

Introduction

This compound is a heterocyclic aromatic amine that holds significant promise for a variety of research applications, particularly in medicinal chemistry and materials science. The presence of a nitro group, an aniline backbone, and a pyridine ring suggests a rich chemical reactivity and the potential for diverse biological activities. The nitro group is a well-known pharmacophore and can also serve as a synthetic handle for further chemical modifications. The pyridine moiety is a common feature in many pharmaceuticals, contributing to target binding and modulating physicochemical properties. The aniline core provides a versatile scaffold for building more complex molecular architectures. This guide will delve into a proposed synthesis, predicted properties, and potential research avenues for this intriguing compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl and/or heteroaryl moieties. The proposed reaction involves the coupling of a halo-substituted nitroaniline with a pyridinylboronic acid derivative.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromo-6-nitroaniline

-

Pyridin-2-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-6-nitroaniline (1.0 eq), Pyridin-2-ylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Add potassium phosphate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and deionized water in a 4:1 ratio.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

Physicochemical and Pharmacokinetic Predictions

While experimental data for this compound is not available, its properties can be predicted based on its structural components.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Likely a yellow or orange crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and DCM |

| LogP | Estimated to be in the range of 2.0-3.0 |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 4 (from the nitro and pyridine groups) |

| pKa (most basic) | Estimated around 3-4 (pyridinium ion) |

| pKa (most acidic) | Estimated around 16-18 (amine proton) |

Potential Research Applications

The unique structural features of this compound open up a wide range of potential research applications.

Medicinal Chemistry

The combination of the nitroaniline and pyridine moieties suggests significant potential in drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system that interacts with the ATP-binding site of the enzyme. The pyridyl and aniline groups can form key hydrogen bonds with the kinase hinge region. The nitro group can be further functionalized to explore the solvent-exposed regions of the active site.

Caption: Potential binding mode of this compound in a kinase active site.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced in anaerobic bacteria to form reactive nitrogen species that are toxic to the cell. The pyridine ring can enhance cell permeability and target specificity.

-

Precursor for Heterocyclic Scaffolds: The aniline and nitro groups are versatile synthetic handles. The reduction of the nitro group to an amine would yield a diamine, a valuable precursor for the synthesis of various heterocyclic systems like benzimidazoles, which are prevalent in many biologically active compounds.

Materials Science

The chelating ability of the 2-(pyridin-2-yl)aniline scaffold makes it an interesting candidate for applications in materials science.

-

Ligand for Metal Complexes: The bidentate N,N-chelation site formed by the pyridine nitrogen and the aniline nitrogen can coordinate to a variety of transition metals. The resulting metal complexes could have interesting catalytic, photophysical, or magnetic properties.

Caption: Bidentate chelation of a metal ion by 2-(pyridin-2-yl)aniline.

-

Organic Electronics: Pyridine-containing organic molecules are often used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through chemical modification for potential use as an electron-transporting or emissive material.

Conclusion

While this compound remains a largely unexplored molecule, its structural components suggest a high potential for a wide array of research applications. The proposed synthetic route via Suzuki-Miyaura coupling provides a viable method for its preparation, opening the door for its investigation in medicinal chemistry as a scaffold for kinase inhibitors and antimicrobial agents, and in materials science as a versatile ligand for metal complexes and a component in organic electronics. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising compound.

"2-Nitro-6-(pyridin-2-yl)aniline" CAS number and IUPAC name

This document provides a comprehensive overview of the chemical compound 2-Nitro-6-(pyridin-2-yl)aniline, including its chemical identifiers, properties, and relevant (but limited) research context. Due to the specificity of this molecule, publicly available data regarding detailed experimental protocols, specific signaling pathways, and extensive quantitative data is scarce. This guide presents the available information and outlines general methodologies applicable to similar compounds.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 124799-43-1 |

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Likely a colored crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |

| Reactivity | The nitro group is electron-withdrawing, and the aniline and pyridine moieties provide sites for various chemical reactions. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic approach could involve a nucleophilic aromatic substitution (SₙAr) reaction.

Figure 1. A conceptual workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling

The following is a generalized protocol that would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

-

Reactant Addition: Add 2,6-dihalogen-nitrobenzene and 2-aminopyridine to the reaction vessel.

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically between 80-120 °C) and stir for the necessary reaction time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

There is no specific research detailing the biological activity or the signaling pathways directly affected by this compound. However, the structural motifs present in the molecule, namely the nitroaniline and pyridine rings, are found in various biologically active compounds.

Hypothesized Signaling Pathway Involvement

Given the presence of the pyridine and nitroaniline moieties, one could hypothesize potential interactions with pathways commonly targeted by such structures in drug discovery.

An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential properties of the novel compound 2-Nitro-6-(pyridin-2-yl)aniline. Due to the absence of direct literature on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical principles and provides estimated physicochemical properties derived from closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities for applications in medicinal chemistry and materials science.

Introduction and Discovery

A thorough review of the existing scientific literature and chemical databases reveals that "this compound" is a novel chemical entity that has not been previously synthesized or characterized. Its structure, combining a nitrated aniline moiety with a pyridine ring, suggests potential applications as a scaffold in drug discovery, particularly in the development of kinase inhibitors or as a ligand in coordination chemistry. The presence of the nitro group, a versatile functional group, opens avenues for further chemical modifications.

The discovery of this compound is therefore conceptual, arising from the logical combination of well-known pharmacophores and synthetic building blocks. The history of its constituent parts, aniline and pyridine, is rich. Aniline is a foundational molecule in the development of the dye industry and is a precursor to many pharmaceuticals. Pyridine and its derivatives are ubiquitous in bioactive molecules, including many vitamins and approved drugs. The combination of these two rings with a nitro functional group presents an intriguing target for synthetic and medicinal chemists.

A close structural analog, 2-Nitro-6-pyrimidin-2-ylaniline, has been documented in the PubChem database (CID 149669540), lending credence to the chemical stability and accessibility of the target compound.[1]

Proposed Synthesis

The synthesis of this compound can be strategically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3][4][5] This reaction is a powerful method for the formation of carbon-nitrogen bonds. The proposed two-step synthetic pathway involves the protection of the aniline nitrogen, followed by the cross-coupling reaction, and subsequent deprotection.

An alternative approach would be the Ullmann condensation, a copper-catalyzed reaction, which is also a well-established method for the synthesis of aryl amines.[6][7][8][9]

Proposed Synthetic Scheme: Buchwald-Hartwig Amination

The proposed synthesis commences with the protection of the amino group of 2-nitroaniline, followed by a Buchwald-Hartwig cross-coupling with 2-bromopyridine, and concludes with the deprotection of the amino group to yield the final product.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established methodologies.

Step 1: Synthesis of N-(2-nitrophenyl)acetamide (Protection)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in pyridine (50 mL) and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The precipitate formed is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

Purification: The crude product can be recrystallized from ethanol to yield N-(2-nitrophenyl)acetamide as a pure solid.

Step 2: Synthesis of N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (Buchwald-Hartwig Amination)

-

Reaction Setup: To an oven-dried Schlenk tube, add N-(2-nitrophenyl)acetamide (1.80 g, 10 mmol), 2-bromopyridine (1.58 g, 10 mmol), cesium carbonate (4.89 g, 15 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Reaction Progression: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide.

Step 3: Synthesis of this compound (Deprotection)

-

Reaction Setup: In a 100 mL round-bottom flask, suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (2.57 g, 10 mmol) in a mixture of ethanol (30 mL) and 6 M hydrochloric acid (30 mL).

-

Hydrolysis: Heat the mixture to reflux and stir for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of the structurally similar compound 2-Nitro-6-pyrimidin-2-ylaniline (PubChem CID: 149669540).[1]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Expected to be a yellow or orange solid |

| Melting Point | Estimated in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. |

| pKa (most basic) | Estimated around 2-3 for the pyridine nitrogen |

| LogP | Estimated to be in the range of 2.0-2.5 |

Structure-Activity Relationship (SAR) Insights

While no biological data exists for this compound, its structure allows for preliminary SAR deductions based on known pharmacophores:

Figure 2: Potential structure-activity relationships of this compound.

-

Aniline Moiety: The primary amine can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is crucial for coordinating with metal ions in metalloenzymes. The aromatic nature of the ring allows for potential π-π stacking interactions.

-

Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule. It can participate in hydrogen bonding as an acceptor. Furthermore, the nitro group can be chemically reduced to an amino group, providing a handle for further derivatization and library synthesis.

Future Directions

The successful synthesis and characterization of this compound would be the first step in exploring its potential. Future research should focus on:

-

Biological Screening: Evaluation of its activity against a panel of kinases and other relevant biological targets.

-

Analogue Synthesis: Creation of a library of derivatives by modifying the aniline and pyridine rings to establish a comprehensive SAR.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine to explore a different chemical space and introduce new interaction points.

-

Coordination Chemistry: Investigation of its properties as a ligand for various transition metals.

Conclusion

While "this compound" remains a hypothetical molecule, its rational design based on proven pharmacophores and the feasibility of its synthesis via established methods like the Buchwald-Hartwig amination make it a compelling target for future research. This technical guide provides a solid foundation for its synthesis, characterization, and subsequent exploration in the fields of medicinal chemistry and materials science. The insights provided herein are intended to accelerate the discovery and development of novel molecules based on this promising scaffold.

References

- 1. 2-Nitro-6-pyrimidin-2-ylaniline | C10H8N4O2 | CID 149669540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - Laboratory and commercial preparations of aniline other than reduction of nitroarenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-6-(pyridin-2-yl)aniline, its related compounds, and their derivatives. It covers their synthesis, chemical properties, and biological activities, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The pyridine and aniline scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The combination of these two heterocyclic and aromatic rings in the form of pyridinyl-anilines has garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can further modulate the biological activity and pharmacokinetic properties of these molecules. This guide focuses specifically on this compound and its derivatives, exploring their chemical space and therapeutic promise.

Synthesis of this compound and Derivatives

The synthesis of this compound, also known as N-(2-Nitrophenyl)pyridin-2-amine, can be approached through the nitration of a precursor, N-phenylpyridin-2-amine. A general synthetic workflow is outlined below.

Figure 1: General Synthetic Workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for similar compounds.[1]

Step 1: Synthesis of N-phenylpyridin-2-amine (Precursor)

A mixture of 2-chloropyridine (10 mmol), aniline (12 mmol), potassium carbonate (20 mmol), and a catalytic amount of copper(I) iodide (0.5 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-phenylpyridin-2-amine.

Step 2: Nitration of N-phenylpyridin-2-amine

To a solution of N-phenylpyridin-2-amine (5 mmol) in acetic anhydride (10 mL) at 0 °C, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 6 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound. The product can be further purified by recrystallization from ethanol.

Chemical and Physical Properties

The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.

| Property | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.16 (s, 1H), 8.75 (d, J = 8.7 Hz, 1H), 8.35 (s, 1H), 8.23 (d, J = 8.5 Hz, 1H), 7.65 (t, J = 8.1 Hz, 1H), 7.57 (t, J = 7.8 Hz, 1H), 6.96 (m, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 153.6, 147.9, 138.9, 138.0, 135.7, 134.7, 126.2, 119.7, 119.6, 117.8, 113.8 | [1] |

Biological Activities and Therapeutic Potential

Derivatives of pyridinyl-anilines and nitroanilines have demonstrated a wide range of biological activities, particularly as anticancer agents. The introduction of the nitro group can enhance cytotoxicity, and in some cases, confer selectivity towards hypoxic tumor cells.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of related pyridine and aniline derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Jack Bean Urease (inhibition) | 2.0 ± 0.73 | [2][3] |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Jack Bean Urease (inhibition) | 2.24 ± 1.63 | [2][3] |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (anti-fibrotic) | 45.69 | [4] |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (anti-fibrotic) | 45.81 | [4] |

| HPK1 inhibitor 2t | HPK1 (inhibition) | 0.00122 | [5] |

Proposed Mechanism of Action: Induction of Apoptosis

Based on the activity of related compounds, a plausible signaling pathway for the anticancer effects of this compound derivatives involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Figure 2: Proposed Apoptotic Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes are accessible, and the core structure is amenable to further modification to optimize biological activity and pharmacokinetic properties. Future research should focus on the synthesis of a broader range of derivatives, comprehensive evaluation of their biological activities, and detailed investigation into their mechanisms of action to fully elucidate their therapeutic potential. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments for a variety of diseases.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of "2-Nitro-6-(pyridin-2-yl)aniline" derivatives. This scaffold holds promise for the development of novel therapeutics due to its structural features, which are amenable to diverse chemical modifications, and its presence in various biologically active molecules. These notes offer detailed synthetic protocols, characterization data, and potential biological evaluation strategies.

Introduction

The "this compound" core structure is a valuable pharmacophore in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitroaniline moiety offers sites for substitution to modulate the physicochemical properties and biological activity of the derivatives. The electron-withdrawing nature of the nitro group can influence the reactivity and electronic properties of the molecule. Derivatives of this scaffold are being explored for various therapeutic areas, including oncology and infectious diseases, often targeting key enzymes like protein kinases.

Synthetic Strategies

The synthesis of the "this compound" core can be achieved through several strategic approaches, primarily revolving around the formation of the biaryl bond between the aniline and pyridine rings. Two of the most common and effective methods are Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).

General Synthetic Workflow

Caption: General synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid.

Materials:

-

2-Bromo-6-nitroaniline

-

2-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the reaction of 2-chloro-3-nitropyridine with a substituted aniline.

Materials:

-

2-Chloro-3-nitropyridine

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired this compound derivative.

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of "this compound" are of significant interest as potential therapeutic agents, particularly as kinase inhibitors in oncology. The general structure allows for modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Inhibition

Many small molecule kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells. A plausible target for derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data from Analogous Compounds

While specific data for "this compound" derivatives is emerging, data from structurally related compounds highlight the potential of this scaffold. For example, certain 2-substituted anilinopyrimidine derivatives have shown potent inhibition of various kinases.

| Compound Class | Target Kinase | IC50 (nM)[1] |

| 2-Anilinopyrimidine Derivative A | Mer Kinase | 6.4 ± 1.8[1] |

| 2-Anilinopyrimidine Derivative A | c-Met Kinase | 26.1 ± 7.7[1] |

| 2-Anilinopyrimidine Derivative B | Mer Kinase | 18.5 ± 2.3 |

| 2-Anilinopyrimidine Derivative B | c-Met Kinase | 33.6 ± 4.3 |

Note: The data presented is for analogous compound classes and serves to illustrate the potential activity of "this compound" derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized "this compound" derivatives

-

Recombinant human kinase enzyme

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP), radiolabeled ([γ-33P]ATP) or non-radiolabeled

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-33P]ATP if using the radiometric method) and the recombinant kinase enzyme.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

For radiometric assay: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in these application notes are versatile and can be adapted to generate a diverse library of derivatives. The provided protocols for biological evaluation offer a framework for assessing the potential of these compounds as kinase inhibitors or other targeted therapies. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for C-H Activation Using 2-Nitro-6-(pyridin-2-yl)aniline as a Directing Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The regioselectivity of these transformations is often controlled by a directing group, which positions a metal catalyst in proximity to a specific C-H bond. This document outlines the application of 2-Nitro-6-(pyridin-2-yl)aniline as a novel directing group for transition metal-catalyzed C-H functionalization.